molecular formula C15H14N4O3S2 B280778 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-methylbenzenesulfonamide

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-methylbenzenesulfonamide

Cat. No.: B280778
M. Wt: 362.4 g/mol
InChI Key: ANDITESYZDMDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-methylbenzenesulfonamide is a complex organic compound that features a triazole ring, a sulfonamide group, and a phenyl ring with hydroxyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-methylbenzenesulfonamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an azide and an alkyne.

    Attachment of the Sulfonamide Group: This step involves the reaction of the triazole derivative with a sulfonyl chloride in the presence of a base.

    Introduction of the Hydroxyl Group: This can be done through a hydroxylation reaction using appropriate oxidizing agents.

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-methylbenzenesulfonamide is unique due to the combination of the triazole ring, sulfonamide group, and phenyl ring with hydroxyl and methyl substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H14N4O3S2/c1-10-2-5-12(6-3-10)24(21,22)19-11-4-7-13(20)14(8-11)23-15-16-9-17-18-15/h2-9,19-20H,1H3,(H,16,17,18)

InChI Key

ANDITESYZDMDFP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.